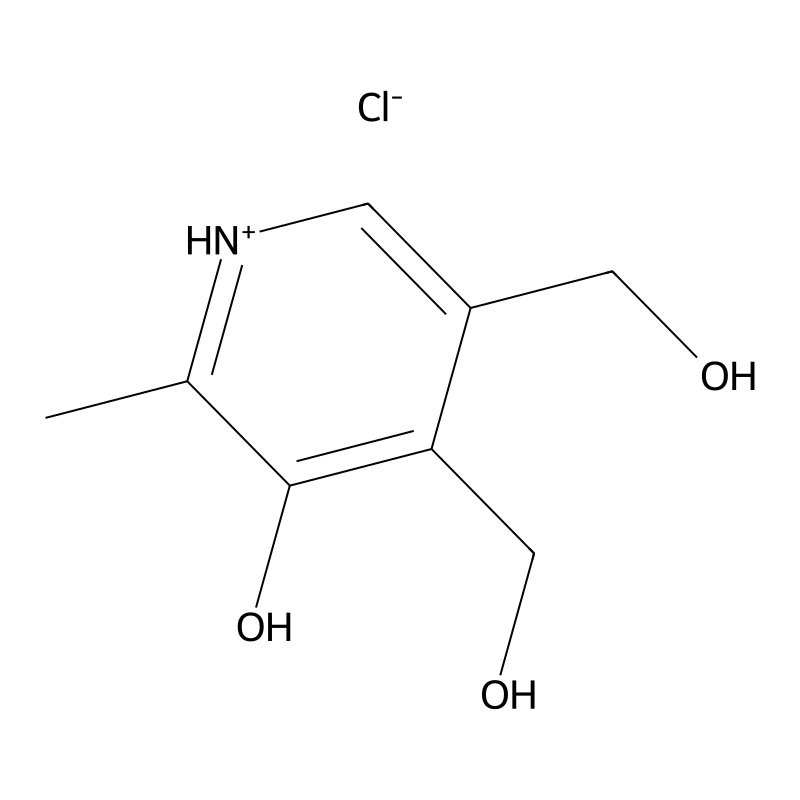

Pyridoxine hydrochloride

C8H12ClNO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H12ClNO3

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 g dissolves in about 4.5 ml water, 90 ml alcohol; sol in propylene glycol; sparingly sol in acetone; insol in ether, chloroform

Soluble in alc, acetone; slightly soluble in other organic solvents.

In water, 2.2X10+5 mg/l, temp not specified.

Synonyms

Canonical SMILES

Neurological Disorders:

Pyridoxine-Dependent Epilepsy (PDE)

Individuals with PDE have a genetic mutation affecting the conversion of pyridoxine to its active form. High doses of pyridoxine hydrochloride, in the form of pyridoxal 5'-phosphate (PLP), effectively manage seizures in these patients. Source: National Institutes of Health (NIH): )

Neurodegenerative Diseases

Research suggests that pyridoxine hydrochloride may have neuroprotective effects in conditions like Alzheimer's disease and Parkinson's disease. Studies are investigating its potential to slow disease progression or improve cognitive function, although further research is needed to confirm these benefits. Source: National Institutes of Health (NIH): )

Cardiovascular Health:

- Homocysteine Levels: Pyridoxine hydrochloride, along with folic acid and vitamin B12, helps regulate homocysteine levels in the blood. Elevated homocysteine is a risk factor for cardiovascular diseases. Studies suggest that pyridoxine supplementation, combined with other B vitamins, might modestly reduce this risk, but further research is necessary to establish definitive conclusions. Source: National Institutes of Health (NIH): )

Mental Health:

Premenstrual Syndrome (PMS)

Some studies suggest that pyridoxine hydrochloride supplementation may alleviate symptoms like mood swings, irritability, and bloating associated with PMS. However, the evidence is inconclusive, and further research is needed to determine its effectiveness for all individuals. Source: National Center for Complementary and Integrative Health (NCCIH):

Depression

Other Potential Applications:

Cancer

Research is ongoing to investigate the potential anti-cancer properties of pyridoxine hydrochloride. Some studies suggest it might play a role in regulating specific pathways involved in cancer development and progression. However, further research is necessary to determine its efficacy and safety in cancer treatment. Source: National Cancer Institute (NCI): )

Anemia

Pyridoxine hydrochloride plays a role in red blood cell formation. While deficiency can contribute to anemia, research on its use for treating specific types of anemia, beyond deficiency-related cases, is limited. Source: National Institutes of Health (NIH): )

Pyridoxine hydrochloride is the hydrochloride salt of pyridoxine, a water-soluble vitamin known as Vitamin B6. Its chemical formula is , and it is recognized for its role in various biological functions, primarily as a precursor to pyridoxal 5'-phosphate, which is the active coenzyme form of Vitamin B6. Pyridoxine is essential for amino acid metabolism, neurotransmitter synthesis, and the metabolism of carbohydrates and lipids .

In laboratory settings, pyridoxine hydrochloride can react with strong oxidizing acids, potentially leading to vigorous exothermic reactions . Additionally, it can participate in coupling reactions due to its phenolic nature, which allows it to form complexes with other chemical species .

Pyridoxine hydrochloride plays a crucial role in numerous biological processes. It serves as a coenzyme in over 140 enzyme reactions related to amino acid metabolism, including the synthesis of neurotransmitters such as serotonin and dopamine . The active form, pyridoxal 5'-phosphate, is vital for the synthesis of hemoglobin and sphingolipids, contributing to essential functions in cell signaling and structural integrity of cell membranes .

Moreover, it is involved in the conversion of homocysteine to cysteine, thereby playing a role in cardiovascular health .

Pyridoxine hydrochloride can be synthesized through various methods:

- Oxazole Method: This common commercial synthesis involves starting materials like alanine or propionic acid. The process includes halogenation and amination to form an oxazole intermediate followed by a Diels–Alder reaction .

- Biosynthesis: Microorganisms such as Escherichia coli utilize two known pathways for synthesizing pyridoxal 5'-phosphate—one being DXP-dependent and the other DXP-independent. These pathways have been extensively studied for their biochemical mechanisms .

- Fermentative Methods: Research is ongoing into using less toxic reagents for fermentation-based synthesis, although these methods are not yet commercially viable .

Pyridoxine hydrochloride has multiple applications:

- Nutritional Supplement: It is widely used in dietary supplements to prevent or treat Vitamin B6 deficiency.

- Pharmaceuticals: It is utilized in formulations for treating conditions like isoniazid-induced peripheral neuropathy and nausea during pregnancy when combined with doxylamine .

- Food Fortification: Pyridoxine hydrochloride is added to various food products to enhance their nutritional value.

Research indicates that pyridoxine hydrochloride can interact with various ions and compounds, influencing its determination in analytical chemistry. For example, certain metal ions can affect its fluorescence properties when complexed with terbium(III) ions . Additionally, interactions with foreign ions have been studied to understand their impact on the determination methods used for measuring pyridoxine concentration in samples .

Pyridoxine hydrochloride belongs to a group of compounds collectively referred to as Vitamin B6. Other similar compounds include:

- Pyridoxal: The aldehyde form that acts as an active coenzyme.

- Pyridoxamine: The amine form also involved in enzymatic reactions.

- Pyridoxal 5'-phosphate: The biologically active coenzyme form critical for enzymatic activity.

| Compound | Chemical Formula | Role |

|---|---|---|

| Pyridoxine | Precursor to coenzyme | |

| Pyridoxal | Active coenzyme | |

| Pyridoxamine | Involved in amino acid metabolism | |

| Pyridoxal 5'-phosphate | Essential coenzyme for various enzymes |

Uniqueness

Pyridoxine hydrochloride is unique due to its stability as a hydrochloride salt, making it suitable for use in dietary supplements and pharmaceuticals. Its ability to be converted into multiple active forms allows it to participate broadly in metabolic processes compared to its analogs.

Enzymatic Cofactor Activities in Metabolic Pathways

Pyridoxine hydrochloride is enzymatically phosphorylated to pyridoxine 5'-phosphate, which is subsequently oxidized to pyridoxal 5'-phosphate—the active coenzyme form essential for decarboxylation, transamination, racemization, and elimination reactions [1] [4]. Pyridoxal 5'-phosphate’s structure enables covalent binding to lysine residues in enzyme active sites, forming Schiff bases with substrate amino groups. This mechanism is pivotal in amino acid metabolism, such as the interconversion of aspartate and oxaloacetate via aspartate transaminase [1].

Key enzymes dependent on pyridoxal 5'-phosphate include:

| Enzyme Class | Metabolic Role | Example Reaction |

|---|---|---|

| Transaminases | Amino group transfer | Alanine → Pyruvate + Glutamate [1] [4] |

| Decarboxylases | Neurotransmitter synthesis | Glutamate → γ-Aminobutyric Acid [1] [3] |

| Racemases | D-Amino acid production | L-Serine → D-Serine [1] |

| Dehydratases | Heme biosynthesis | δ-Aminolevulinic acid synthesis [3] |

These reactions underscore pyridoxine hydrochloride’s foundational role in maintaining metabolic homeostasis.

Nucleic Acid Synthesis Involvement Mechanisms

Pyridoxal 5'-phosphate indirectly supports nucleic acid synthesis through its regulation of one-carbon metabolism. By facilitating serine hydroxymethyltransferase, pyridoxal 5'-phosphate enables the conversion of serine to glycine, generating methylenetetrahydrofolate—a critical donor for thymidylate and purine biosynthesis [3] [4]. Furthermore, pyridoxal 5'-phosphate-dependent tryptophan catabolism via the kynurenine pathway produces quinolinic acid, a precursor for nicotinamide adenine dinucleotide (NAD), which is essential for DNA repair and replication [3].

Insufficient pyridoxal 5'-phosphate levels impair folate cycling, leading to reduced availability of nucleotides and compromised cell proliferation. This connection highlights pyridoxine hydrochloride’s systemic impact on genetic material synthesis [3].

Neurotransmitter Biosynthesis Pathways

Pyridoxal 5'-phosphate is indispensable for synthesizing major neurotransmitters:

- γ-Aminobutyric Acid (GABA): Glutamate decarboxylase requires pyridoxal 5'-phosphate to decarboxylate glutamate, producing GABA, the primary inhibitory neurotransmitter [1] [3].

- Serotonin: Tryptophan hydroxylase and aromatic L-amino acid decarboxylase both rely on pyridoxal 5'-phosphate to convert tryptophan to 5-hydroxytryptophan and subsequently to serotonin [3].

- Dopamine and Norepinephrine: Tyrosine hydroxylase and DOPA decarboxylase utilize pyridoxal 5'-phosphate to synthesize dopamine from tyrosine, which is further hydroxylated to norepinephrine [1].

- Histamine: Histidine decarboxylase depends on pyridoxal 5'-phosphate to convert histidine to histamine, a modulator of immune and neuronal responses [1].

Deficiencies in pyridoxine hydrochloride disrupt these pathways, altering neurotransmitter levels and impairing neurological function.

Amino Acid Metabolism Regulatory Functions

Pyridoxal 5'-phosphate regulates amino acid metabolism through three primary mechanisms:

- Transamination: By shuttling amino groups between amino acids and keto acids, pyridoxal 5'-phosphate maintains the pool of non-essential amino acids. For example, alanine transaminase links glutamate and pyruvate to alanine and α-ketoglutarate [1] [4].

- Sulfur Amino Acid Catabolism: Cystathionine β-synthase and cystathionine γ-lyase, both pyridoxal 5'-phosphate-dependent enzymes, convert homocysteine to cysteine, integrating methionine cycling with glutathione synthesis [1] [3].

- Tryptophan-Niacin Conversion: Kynureninase, a pyridoxal 5'-phosphate-dependent enzyme, catalyzes the cleavage of 3-hydroxykynurenine to 3-hydroxyanthranilic acid, a precursor for NAD [3].

These regulatory functions ensure nitrogen balance, redox homeostasis, and energy production.

Carbohydrate and Lipid Metabolism Integration

Pyridoxal 5'-phosphate bridges carbohydrate and lipid metabolism through glycogen phosphorylase, which requires the coenzyme to mobilize glucose from glycogen stores [1]. In lipid metabolism, pyridoxal 5'-phosphate facilitates:

- Sphingolipid Synthesis: Serine palmitoyltransferase, the rate-limiting enzyme in sphingosine production, depends on pyridoxal 5'-phosphate to condense serine and palmitoyl-CoA [4].

- Carnitine Biosynthesis: Trimethyllysine dioxygenase uses pyridoxal 5'-phosphate to hydroxylate trimethyllysine, enabling carnitine synthesis and fatty acid transport into mitochondria [1].

Additionally, pyridoxal 5'-phosphate modulates the pentose phosphate pathway by influencing glucose-6-phosphate dehydrogenase activity, balancing NADPH production and nucleotide precursor synthesis [2] [4].

Protein Synthesis and Folding Mechanisms

While pyridoxal 5'-phosphate does not directly participate in ribosomal translation, it supports protein synthesis by regulating amino acid availability. For instance, branched-chain amino acid transaminases (BCATs) require pyridoxal 5'-phosphate to generate leucine, isoleucine, and valine, which are critical for mTOR-mediated translation initiation [1] [4].

In protein folding, pyridoxal 5'-phosphate aids disulfide bond formation by maintaining cellular cysteine levels through the transsulfuration pathway [3]. Furthermore, chaperone proteins like heat shock protein 70 (HSP70) depend on ATPase activity fueled by pyridoxal 5'-phosphate-dependent amino acid metabolism.

De Novo Synthesis Pathways

The biosynthesis of pyridoxine hydrochloride, the salt form of vitamin B6, occurs through two distinct de novo pathways that have been extensively characterized across different organisms. These pathways represent fundamental routes for the synthesis of pyridoxal 5'-phosphate, the biologically active form of vitamin B6 [1] [2].

1-Deoxy-D-xylulose Pathway Mechanisms

The 1-deoxy-D-xylulose 5-phosphate dependent pathway represents the classical route for pyridoxine biosynthesis, originally discovered and characterized in Escherichia coli [1] [3]. This pathway utilizes 1-deoxy-D-xylulose 5-phosphate as a key precursor molecule derived from the non-mevalonate pathway of isoprenoid biosynthesis [4].

Research has demonstrated that 1-deoxy-D-xylulose serves as a precursor for the biosynthesis of pyridoxal and provides the intact C5 unit comprising carbons 2',2,3,4,4' of the pyridoxine molecule [3]. The pathway involves the phosphorylation of 1-deoxy-D-xylulose by D-xylulokinase at the hydroxy group of C-5, catalyzing this reaction at a rate of 1.6 micromoles per milligram per minute [4]. This phosphorylation constitutes a potential salvage pathway for the generation of 1-deoxy-D-xylulose 5-phosphate from exogenous or endogenous 1-deoxy-D-xylulose as starting material for pyridoxal biosynthesis [4].

The mechanistic pathway reveals that the C5 unit of pyridoxine derived from 1-deoxy-D-xylulose originates through the union of a triose phosphate, which yields carbons 3,4,4', with pyruvic acid, which decarboxylates to yield carbons 2',2 [3]. This complex biosynthetic route demonstrates the intricate molecular rearrangements required for vitamin B6 formation.

4-Hydroxy-L-threonine Utilization Pathway

The utilization of 4-hydroxy-L-threonine represents a critical component of the DXP-dependent biosynthetic pathway, providing the C3N unit necessary for pyridoxine formation [3] [5]. Research has established that 4-hydroxy-L-threonine serves as a committed precursor of pyridoxol, with the intact C-2,3 bond of the threonine derivative becoming the C-5,6 bond of pyridoxol [6].

Studies using 13C NMR spectroscopy have confirmed that 4-hydroxy-L-threonine undergoes decarboxylation during its incorporation into the pyridoxine structure, supplying the intact C3N unit comprising nitrogen-1 and carbons 6,5,5' [3]. The pathway involves D-erythroate as an intermediate on the route from glucose into 4-hydroxy-L-threonine formation [3].

Direct evidence for the involvement of 4-hydroxy-L-threonine in vitamin B6 biosynthesis comes from growth response studies with Escherichia coli mutants blocked in pyridoxol biosynthesis. These mutants, designated pdxB and pdxC, showed specific growth responses to 4-hydroxy-L-threonine, constituting the first direct evidence supporting the role of this amino acid in vitamin B6 biosynthesis [5]. Notably, 1-aminopropan-2,3-diol, the decarboxylation product of 4-hydroxy-L-threonine, does not support the growth of these mutants, indicating the specific requirement for the intact threonine derivative [5].

PDXA and PDXJ Protein Interactions

The interaction between PDXA and PDXJ proteins represents a crucial aspect of the DXP-dependent biosynthetic pathway, with these enzymes catalyzing consecutive reactions in the final steps of pyridoxine 5'-phosphate biosynthesis [1] [7]. PDXA functions as a 4-hydroxythreonine-4-phosphate dehydrogenase, while PDXJ operates as a pyridoxine 5'-phosphate synthase that utilizes the products of both the 1-deoxy-D-xylulose and 4-hydroxy-L-threonine pathways [1].

Research has identified PDXJ as the rate-limiting enzyme of the vitamin B6 biosynthesis pathway, with kinetic parameters determined through coupling reactions with PDXA yielding a Km for deoxyxylulose 5-phosphate of 26.9 microM and a kcat of 0.07 s⁻¹ [8]. This exceptionally low turnover number reflects the tight regulation of vitamin B6 biosynthesis, as the vitamin is required only in catalytic amounts within cells [8].

The PDXA enzyme catalyzes the nicotinamide-dependent oxidation of 4-hydroxy-L-threonine-4-phosphate to 3-amino-1-hydroxyacetone 1-phosphate, with this product confirmed through electrospray ionization mass spectrometry and tandem mass spectrometric analysis [9]. The PdxA-catalyzed reaction represents a key step in vitamin B6 biosynthesis, converting the highly unstable 4-hydroxy-L-threonine-4-phosphate intermediate to a more stable product for subsequent utilization by PDXJ [9].

Studies have demonstrated that PDXJ catalyzes the complex ring-closure reaction between deoxyxylulose 5-phosphate and the product of PDXA oxidation, representing the final enzymatic step in de novo pyridoxine 5'-phosphate formation [8]. The enzyme requires precise coordination with PDXA activity, as the enzymatic analysis of PDXJ typically must be coupled to PDXA reactions due to the instability of the intermediate compounds [8].

Salvage Pathway Mechanisms

The salvage pathway for pyridoxine biosynthesis provides an alternative route for the interconversion of vitamin B6 vitamers, operating in organisms that cannot synthesize the vitamin de novo as well as supplementing de novo synthesis in organisms that possess both pathways [2] [10]. This pathway enables the recycling of vitamin B6 from degraded B6-enzymes and dietary sources through a series of phosphorylation, oxidation, and reduction reactions.

Phosphorylation Enzyme Activities

The phosphorylation reactions in the salvage pathway are catalyzed by pyridoxal kinase enzymes, with two distinct kinases identified in Escherichia coli: PDXK and PdxY [2] [11]. PDXK demonstrates broad substrate specificity, catalyzing the phosphorylation of pyridoxal, pyridoxine, and pyridoxamine to their corresponding 5'-phosphate esters, while PdxY exhibits specificity for pyridoxal as a substrate [2] [11].

Research on purified pyridoxal kinase from pig brain has revealed a molecular weight of 60,000 Da and demonstrated substrate specificity with Km values of 2.5 × 10⁻⁵ M for pyridoxal and 1.7 × 10⁻⁵ M for pyridoxine [12]. Notably, pyridoxamine is not a substrate for the purified brain kinase, indicating tissue-specific variations in substrate recognition [12].

The catalytic mechanism of pyridoxal kinase involves the binding of adenosine triphosphate through a histidine residue essential for activity [12]. Photodestruction studies using riboflavin as a sensitizer have revealed that singlet excited oxygen oxidizes approximately one histidine residue per molecule of enzyme, leading to irreversible loss of catalytic activity [12]. This finding suggests that histidine plays a crucial role in ATP binding at the catalytic site of pyridoxal kinase [12].

Studies on human pyridoxal kinase variants have identified several mutations that affect catalytic activity and substrate affinity. The variants D87H, V128I, H246Q, and A243G exhibit reduced catalytic activity and altered affinity for pyridoxal 5'-phosphate precursors compared to the wild-type enzyme [13]. These variants demonstrate the importance of specific amino acid residues in maintaining optimal kinase function for vitamin B6 salvage [13].

Oxidative Conversion Mechanisms

The oxidative conversion of pyridoxine 5'-phosphate and pyridoxamine 5'-phosphate to pyridoxal 5'-phosphate represents the terminal step in vitamin B6 salvage, catalyzed by pyridoxine 5'-phosphate oxidase enzymes [2] [10]. This flavin mononucleotide-dependent enzyme serves as the final common pathway for generating the active coenzyme form of vitamin B6 from various precursors.

Research on pyridoxine 5'-phosphate oxidase from rabbit liver has revealed distinct kinetic properties for different substrates [14]. With pyridoxine 5'-phosphate as substrate, the enzyme exhibits a turnover number of 42 min⁻¹ and Km values of 8.2 microM for pyridoxine 5'-phosphate and 182 microM for oxygen [14]. The reaction follows a binary complex mechanism with competitive substrate inhibition at high pyridoxine 5'-phosphate concentrations, with a KI of 50 microM [14].

Studies using pyridoxamine 5'-phosphate as substrate demonstrate different kinetic behavior, with a turnover number of 6.2 min⁻¹ and Km values of 3.6 microM for pyridoxamine 5'-phosphate and 85 microM for oxygen [14]. The enzyme shows no significant substrate inhibition with pyridoxamine 5'-phosphate, indicating different binding modes for the two substrates [14].

The oxidative mechanism involves flavin mononucleotide as the immediate electron acceptor and molecular oxygen as the ultimate electron acceptor [15]. Stopped-flow kinetic studies have revealed that enzyme reduction is rate-limiting when pyridoxine 5'-phosphate serves as substrate, whereas with pyridoxamine 5'-phosphate, the rate-limiting step occurs subsequent to enzyme reduction [14]. The reduced enzyme reacts with oxygen at rates 100-1000 times faster than turnover, indicating that oxygen reaction is not rate-limiting in the catalytic cycle [14].

Reductive Transformation Pathways

The reductive transformation pathways in vitamin B6 salvage involve the reduction of pyridoxal to pyridoxine, catalyzed by pyridoxal reductase enzymes [16] [17]. This pathway represents an alternative route for pyridoxal metabolism that channels the aldehyde form through pyridoxine formation rather than direct phosphorylation to pyridoxal 5'-phosphate.

Pyridoxine 4-dehydrogenase, also known as pyridoxal reductase or PdxI, catalyzes the NADPH-dependent reduction of pyridoxal to pyridoxine [16]. The enzyme efficiently catalyzes the reversible transformation, although the reduction direction is thermodynamically strongly favored [16]. In vitro studies demonstrate that the enzyme can also catalyze pyridoxal 5'-phosphate reduction and utilize NADH as an electron donor, albeit with lower efficiency than the preferred NADPH-pyridoxal reaction [16].

The mechanism follows a compulsory-order ternary-complex pathway, with specific substrate binding requirements for optimal catalytic efficiency [16]. Structural analysis reveals that PdxI belongs to the aldo-keto reductase superfamily with a TIM barrel fold, but exhibits unique features including the presence of an arginine residue that replaces the catalytic tetrad histidine residue present in other aldo-keto reductases [16]. This arginine substitution appears to be involved in determining substrate specificity for vitamin B6 compounds [16].

Research has identified pyridoxal reductase activity in human vitamin B6 metabolism, expanding the understanding of salvage pathway complexity [18]. The discovery of this reductase activity suggests a protective role by limiting intracellular pyridoxal concentrations and providing an alternative metabolic route for vitamin B6 homeostasis [18].

Enzymatic Regulation of Biosynthetic Routes

The regulation of pyridoxine biosynthetic pathways involves multiple levels of control to maintain appropriate cellular concentrations of vitamin B6 compounds while preventing the accumulation of potentially toxic intermediates [1] [19]. These regulatory mechanisms operate through feedback inhibition, transcriptional control, and post-translational modifications to coordinate vitamin B6 metabolism with cellular demands.

PDXH Oxidase Activity Research

Research on PDXH oxidase regulation has revealed sophisticated mechanisms for controlling pyridoxal 5'-phosphate formation and maintaining vitamin B6 homeostasis [20] [15]. The enzyme exhibits mixed-type feedback inhibition by pyridoxal 5'-phosphate through direct binding at an allosteric site, providing a mechanism to prevent overproduction of the active coenzyme [8].

Studies on Escherichia coli pyridoxine 5'-phosphate oxidase demonstrate tight binding of pyridoxal 5'-phosphate to both apoenzyme and holoenzyme forms, with stoichiometry of one pyridoxal 5'-phosphate molecule per enzyme monomer [15]. The binding exhibits unique spectral properties suggesting a non-Schiff base linkage, and the bound pyridoxal 5'-phosphate is readily transferred to apoenzymes such as serine hydroxymethyltransferase [15].

The regulatory function of PDXH extends beyond simple feedback inhibition, as the enzyme appears to serve as a targeting system for pyridoxal 5'-phosphate delivery to apoenzymes [15]. When the PDXH-pyridoxal 5'-phosphate complex is added to serine hydroxymethyltransferase suspended in cell extracts, the rate of apoenzyme reactivation is several-fold faster than when free pyridoxal 5'-phosphate is added [15]. This suggests that PDXH functions in channeling pyridoxal 5'-phosphate to specific target enzymes in vivo [15].

Mycobacterial PDXH enzymes have been demonstrated to be bona fide members of the classical pyridoxine 5'-phosphate oxidase family, capable of producing pyridoxal 5'-phosphate using both pyridoxine 5'-phosphate and pyridoxamine 5'-phosphate substrates [20]. These enzymes play crucial roles in pyridoxal 5'-phosphate biosynthesis essential for the survival and virulence of Mycobacterium tuberculosis [20].

Pyridoxal Reductase Functions

The functions of pyridoxal reductase enzymes extend beyond simple reduction reactions to include regulatory roles in vitamin B6 homeostasis and metabolic control [16] [17]. Research has revealed that pyridoxal reductase activity provides a mechanism for controlling the cellular distribution of vitamin B6 vitamers and preventing the accumulation of potentially reactive pyridoxal compounds.

The pyridoxal reductase PdxI plays a pivotal role in the Escherichia coli pyridoxal 5'-phosphate salvage pathway by catalyzing the reduction of pyridoxal to pyridoxine, thereby directing pyridoxal conversion to pyridoxal 5'-phosphate through the formation of pyridoxine and pyridoxine 5'-phosphate intermediates [16]. This longer pathway provides regulatory advantages over direct pyridoxal phosphorylation by pyridoxal kinases PdxK and PdxY [16].

Kinetic and static measurements of vitamin B6 compounds in cell extracts of Escherichia coli wild-type and knockout strains have revealed that PdxI and the pyridoxal kinases work together to determine the pathway followed by pyridoxal in its conversion to pyridoxal 5'-phosphate [16]. This coordinated regulation serves precise physiological functions in maintaining appropriate vitamin B6 metabolite ratios [16].

The discovery of human pyridoxal reductase activity has expanded understanding of vitamin B6 metabolism regulation in mammalian systems [18]. The enzyme provides a protective mechanism by limiting intracellular pyridoxal concentrations and offers an alternative pathway for vitamin B6 homeostasis when other salvage mechanisms are compromised [18].

Pyridoxine Kinase Mechanisms

The mechanisms of pyridoxine kinase regulation involve multiple levels of control including substrate availability, allosteric regulation, and transcriptional responses to cellular vitamin B6 status [13] [21]. These regulatory mechanisms ensure appropriate phosphorylation of vitamin B6 vitamers while preventing excessive accumulation of phosphorylated intermediates.

Research on pyridoxine kinase regulation has identified transcriptional control mechanisms that respond to extracellular vitamin B6 concentrations [22]. Studies using colonocyte cell lines demonstrate that maintaining cells in medium without pyridoxine oversupplementation leads to significantly higher pyridoxine uptake compared to cells maintained with pyridoxine supplementation [22]. This upregulation appears to be mediated through transcriptional and translational mechanisms, as demonstrated by inhibition with actinomycin D and cycloheximide [22].

The molecular mechanisms of pyridoxine kinase catalysis involve adenosine triphosphate binding through essential histidine residues, with the enzyme functioning as a homodimer in the cytoplasm [21]. Multiple alternatively spliced variants of the enzyme have been identified, indicating complex regulatory mechanisms for controlling kinase expression and activity [21].

Studies on pyridoxine kinase inhibition have revealed that several pharmaceutical and natural compounds can reduce enzyme activity, leading to pyridoxal 5'-phosphate deficiency [10]. This inhibition mechanism provides insights into drug-induced vitamin B6 deficiency and highlights the importance of maintaining adequate kinase activity for proper vitamin B6 homeostasis [10].

The regulation of pyridoxine kinase activity involves coordination with other vitamin B6 metabolic enzymes to maintain appropriate cellular concentrations of active coenzyme forms [21]. Recent research has identified pyridoxine kinase as a potential target for therapeutic intervention in certain disease states, emphasizing the importance of understanding its regulatory mechanisms for drug development applications [21].

Physical Description

Dry Powder

Colorless or white solid; [HSDB] White powder; [Sigma-Aldrich MSDS]

Color/Form

PLATES FROM ALCOHOL, ACETONE

COLORLESS OR WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER

White to practically white crystals or crystalline powder.

Colorless-white platelets

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Decomposition

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 76 of 380 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 304 of 380 companies with hazard statement code(s):;

H315 (31.58%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (68.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (31.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

... MAY BE USED PROPHYLACTICALLY TO PREVENT PERIPHERAL NEURITIS IN PATIENTS TREATED WITH ISONIAZID. APPEARS TO AID IN DISSOLUTION OF RENAL STONES OF CALCIUM OXALATE ... INCR EXCRETION OF CALCIUM-CHELATING CITRIC ACID.

MEDICATION (VET): ... ANTIDOTAL IN MICE & DOGS TO CONVULSIVE EFFECTS OF RODENTICIDE CRIMIDINE.

... INFANTS MAY EXHIBIT HYPERIRRITABILITY & EPILEPTIFORM CONVULSIONS DURING FIRST WK OF LIFE THAT PROMPTLY RESPOND TO ADMIN OF PYRIDOXINE. IF UNTREATED, PYRIDOXINE-RESPONSIVE ANEMIA & MENTAL RETARDATION MAY RESULT. /PYRIDOXINE/

For more Therapeutic Uses (Complete) data for PYRIDOXINE HYDROCHLORIDE (22 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

NUTRITIONAL NEED FOR VITAMIN B6 IS BASED ON ITS COENZYME FUNCTION IN AN UNUSUALLY LARGE NUMBER OF METABOLIC REACTIONS. ... REQUIRED IN METABOLISM OF AMINO ACIDS, FATS & CARBOHYDRATES & FOR SYNTHESIS OF PHYSIOLOGIC REGULATORS SUCH AS NOREPINEPHRINE, SEROTONIN & HISTAMINE.

PYRIDOXAL PHOSPHATE IS INVOLVED IN SEVERAL METABOLIC TRANSFORMATIONS OF AMINO ACIDS INCLUDING DECARBOXYLATION, TRANSAMINATION, & RACEMIZATION, AS WELL AS ENZYMATIC STEPS IN METABOLISM OF SULFUR-CONTAINING & HYDROXY AMINO ACIDS. /PYRIDOXINE/

PYRIDOXINE ... IS AN ESSENTIAL PART OF THE ENZYME GLYCOGEN PHOSPHORYLASE. /PYRIDOXINE/

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

8064-77-5

8059-24-3

Absorption Distribution and Excretion

... READILY ABSORBED FROM GI TRACT. ... EXCRETORY PRODUCT ... OF VITAMIN /WHEN IT IS FED TO MAN IS 4-PYRIDOXIC ACID. /PYRIDOXINE/

Pyridoxine, pyridoxal, and pyridoxamine are readily absorbed from the GI tract following oral administration; however, GI absorption may be diminished in patients with malabsorption syndromes or following gastric resection. Normal serum concentrations of pyridoxine are 30-80 ng/ml.

Vitamin B6 is stored mainly in the liver with lesser amounts in muscle & brain. The total body store of vitamin B6 is estimated to be about 167 mg. Pyridoxal and pyridoxal phosphate, the principal forms of the vitamin present in blood, are highly protein bound. Pyridoxal crosses the placenta, & plasma concn in the fetus are 5 times > maternal plasma concn. The concn of vitamin B6 in milk is about 150 240 mg/mL following maternal intake of 2.5 5 mg of vitamin B6 daily. Following maternal intake of < 2.5 mg of vitamin B6 daily, vitamin B6 concn in milk averages 130 mg/mL.

For more Absorption, Distribution and Excretion (Complete) data for PYRIDOXINE HYDROCHLORIDE (6 total), please visit the HSDB record page.

Metabolism Metabolites

/4-PYRIDOXIC ACID/ ... FORMED BY ACTION OF HEPATIC ALDEHYDE OXIDASE ON FREE PYRIDOXAL. ADMIN OF PYRIDOXINE ... RESULTS IN INCR EXCRETION OF PYRIDOXAL ... FIRST TRANSFORMED, DIRECTLY OR INDIRECTLY, TO PYRIDOXAL, WHICH IS THEN OXIDIZED TO 4-PYRIDOXIC ACID ... . /PYRIDOXINE/

In erythrocytes, pyridoxine is converted to pyridoxal phosphate and pyridoxamine is converted to pyridoxamine phosphate. In the liver, pyridoxine is phosphorylated to pyridoxine phosphate and transaminated to pyridoxal and pyridoxamine which are rapidly phosphorylated. Riboflavin is required for the conversion of pyridoxine phosphate to pyridoxal phosphate. The principal forms of the vitamin in the blood are pyridoxal and pyridoxal phosphate.

In humans, an exogenous source of vitamin B6, is required for amino acid metab; the vitamin is also involved in carbohydrate & lipid metab. Pyridoxine, pyridoxal, & pyridoxamine are converted to the active forms of the vitamin, pyridoxal phosphate & pyridoxamine phosphate, which act as coenzymes in a wide variety of reactions in intermed metab. The active forms of the vitamin are involved in transamination of amino acids & in the conversion of tryptophan to niacin. Pyridoxine appears to be essential in the synth of y aminobutyric acid (GABA) within the CNS & in the synth of heme. Pyridoxine deficiency results in the accum & urinary excretion of xanthurenic acid (an intermed metabolite of tryptophan) & in decr glutamic oxaloacetic transaminase activity in erythrocytes; measurement of either of these may be used to diagnose pyridoxine deficiency. For detn of xanthurenic acid excretion, an oral loading dose of 2 10 g of tryptophan is usually given; urine is collected for 8 hours & then analyzed for xanthurenic acid. Urinary excretion of vitamin B6 or 4 pyridoxic acid can also be analyzed to determine pyridoxine deficiency.

In the liver pyridoxal is oxidized to 4-pyridoxic acid.

Wikipedia

Drug Warnings

Pyridoxine should not be used in patients with a history of sensitivity to the vitamin. According to one manufacturer, pyridoxine should not be administered iv to patients with heart disease.

Maternal Medication usually Compatible with Breast-Feeding: B6 (pyridoxine): Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/

Very large doses of pyridoxine have been reported to have a lactation-inhibiting effect. Using oral doses of 600 mg/day, lactation was successfully inhibited in 95% of patients within 1 week as compared to only 17% of placebo-treated controls. /Pyridoxine/

Biological Half Life

Biologic half-life of pyridoxine appears to be 15-20 days.

Use Classification

Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

SYNTHESIS FROM ETHYL PYRUVATE, ETHYL GLYCINATE, & 1,4-DIETHOXY-2-BUTANONE: ... US PATENT 2,904,551 (1959 TO MERCK & CO) ... FROM OXAZOLE & DIETHYL MALONATE.

Synthesis: Harris, Folkers, J Am Chem Soc 51,1242,1245,3307 (1939); P.G. Stevens, U.S. pats 2,680,743 and 2,734,063 (1954, 1956, both to Gen Aniline); P.I. Pollak, U.S. pats 2,904,551, 3,024,244, 3,024,245 (1959, 1962,1962 all to Merck and Co); E.E. Harris et al, J Org Chem 27, 2705 (1962); W. Boll, H. Konig, Ann 1979, 1657; T. Shono et al, Chem Letters 1982, 1121.

General Manufacturing Information

3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1): ACTIVE

RETENTION OF NATURAL PLUS ADDED VITAMIN B6 WAS 90-95% IN CORN MEAL & 100% IN MACARONI STORED @ 100 °F, 50% ROOM HEAT FOR 12 MO. ZERO LOSS WAS ENCOUNTERED ON PREPARING CORN BREAD. WHEN MACARONI WAS COOKED, ABOUT 50% ... WAS IN MACARONI & 50% IN DRAINED COOKING WATER. /VITAMIN B6/

INCOMPATIBILITIES: COMPATIBLE WITH PROTEIN HYDROLYSATE, STANDARD IV FLUIDS.

MILK PRODUCTS STORED IN ENAMEL OR RESIN-LINED CANS MAY ONLY HAVE 25% OF EXPECTED VITAMIN B6 POTENCY. /VITAMIN B6/

... SINCE PYRIDOXINE IS MOST STABLE, /OF NATURALLY OCCURRING PYRIDINES IN VITAMIN B6/ IT PROBABLY CONTRIBUTES THE MOST VITAMIN ACTIVITY TO DIET. /PYRIDOXINE/

For more General Manufacturing Information (Complete) data for PYRIDOXINE HYDROCHLORIDE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

MICROBIOLOGICAL METHODS, CHROMATOGRAPHY, AND SPECTROPHOTOMETRIC DETERMINATION OF PYRIDOXINE ... IN FOOD EXTRACTS.

ANAL OF PYRIDOXINE HYDROCHLORIDE MIXTURE BY HPLC.

PYRIDOXINE HYDROCHLORIDE WAS ONE OF THE CMPD DERIVATIZED USING GC WITH FID.

Storage Conditions

Interactions

... CONCURRENT ADMIN DOES NOT APPEAR TO ALTER CLINICAL EFFECTIVENESS OF ISONIAZID IN ERADICATING TUBERCLE BACILLI IN HUMANS. ... PYRIDOXINE SHOULD NOT BE WITHHELD WHEN INDICATED IN PATIENTS RECEIVING ISONIAZID. /PYRIDOXINE/

CONCURRENT USE OF CARBIDOPA, PERIPHERAL DOPA DECARBOXYLASE INHIBITOR, PREVENTS LEVODOPA-INHIBITING EFFECTS OF PYRIDOXINE & CARBIDOPA-LEVODOPA COMBINATION PRODUCT IS RECOMMENDED FOR PATIENTS WHO ARE RECEIVING PYRIDOXINE SUPPLEMENTATION. /PYRIDOXINE/

SINGLE SC INJECTIONS OF EACH OF 5 SUBSTITUTED HYDRAZINES TO SWISS MICE: CONVULSIVE, TOXIC & LETHAL EFFECTS OF METHYLHYDRAZINE, ETHYLHYDRAZINE HYDROCHLORIDE , N-BUTYLHYDRAZINE HYDROCHLORIDE & BETA-N-[GAMMA-L(+)-GLUTAMYL]-4-HYDROXYMETHYLPHENYLHYDRAZINE PREVENTED BY PYRIDOXINE HYDROCHLORIDE.

For more Interactions (Complete) data for PYRIDOXINE HYDROCHLORIDE (11 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN AIR & SLOWLY AFFECTED BY SUNLIGHT

THERMOSTABLE

UNDER MOST CONDITIONS OF PROCESSING & STORAGE OF FOOD & PHARMACEUTICALS, VITAMIN IS WELL RETAINED

For more Stability/Shelf Life (Complete) data for PYRIDOXINE HYDROCHLORIDE (6 total), please visit the HSDB record page.

Dates

Is oxidative stress an overlooked player in pyridoxine-dependent epilepsy? A focused review

Mazyar Yazdani, Katja Benedikte Prestø ElgstøenPMID: 34298455 DOI: 10.1016/j.seizure.2021.07.014

Abstract

Pyridoxine-dependent epilepsy (PDE) is a rare autosomal recessive developmental and epileptic encephalopathy that is responsive to pharmacologic doses of vitamin B. The deficiency of antiquitin, an enzyme involved in the catabolism of lysine, is believed to be its key molecular basis. Research to date has tended to focus on two known catabolic pathways of lysine, namely, saccharopine and pipecolic acid. However, the occurrence of oxidative stress and the presence of its metabolites have been only briefly highlighted in the literature. Owing to the importance of the topic and its potential for future diagnosis, prognosis and therapy, this paper reviews the suggested mechanisms of oxidative stress in antiquitin deficiency along with the proposed reactions and intermediates, and finally, discusses the challenges and opportunities.

Non-clinical safety profile and pharmacodynamics of two formulations of the anti-sepsis drug candidate Rejuveinix (RJX)

Fatih M Uckun, Cemal Orhan, Joy Powell, Emre Sahin, Ibrahim H Ozercan, Michael Volk, Kazim SahinPMID: 34147902 DOI: 10.1016/j.biopha.2021.111823

Abstract

Here, we demonstrate that the two distinct formulations of our anti-sepsis drug candidate Rejuveinix (RJX), have a very favorable safety profile in Wistar Albino rats at dose levels comparable to the projected clinical dose levels. 14-day treatment with RJX-P (RJX PPP.18.1051) or RJX-B (RJX-B200702-CLN) similarly elevated the day 15 tissue levels of the antioxidant enzyme superoxide dismutase (SOD) as well as ascorbic acid in both the lungs and liver in a dose-dependent fashion. The activity of SOD and ascorbic acid levels were significantly higher in tissues of RJX-P or RJX-B treated rats than vehicle-treated control rats (p < 0.0001). There was no statistically significant difference between tissue SOD activity or ascorbic acid levels of rats treated with RJX-P vs. rats treated with RJX-B (p > 0.05). The observed elevations of the SOD and ascorbic acid levels were transient and were no longer detectable on day 28 following a 14-day recovery period. These results demonstrate that RJX-P and RJX-B are bioequivalent relative to their pharmacodynamic effects on tissue SOD and ascorbic acid levels. Furthermore, both formulations showed profound protective activity in a mouse model of sepsis. In agreement with the PD evaluations in rats and their proposed mechanism of action, both RJX-P and RJX-B exhibited near-identical potent and dose-dependent anti-oxidant and anti-inflammatory activity in the LPS-GalN model of ARDS and multi-organ failure in mice.Randomized trial of high-dose pyridoxine in combination with standard hormonal therapy in West syndrome

Arundhati Banerjee, Jitendra Kumar Sahu, Naveen Sankhyan, Smita Pattanaik, Renu Suthar, Arushi Gahlot Saini, Lokesh Saini, Sandeep Negi, Prahbhjot Malhi, Pratibha SinghiPMID: 34118609 DOI: 10.1016/j.seizure.2021.05.012

Abstract

To determine whether high-dose, oral pyridoxine in combination with standard adrenocorticotropic hormone (ACTH) therapy has superior effectiveness than ACTH therapy alone in increasing cessation of epileptic spasms for children with West syndrome.This study was an open-label, randomized controlled trial with masked endpoint assessments. Eligible children with West syndrome, age ranged 3-18 months, were randomized into the intervention (n = 43) and the standard arm (n = 37) of therapy. The intervention group received oral pyridoxine at 100-300 mg/kg/day in addition to standard therapy of intramuscular ACTH at 150 IU/m

/day. Primary effectiveness outcome was a complete cessation of spasms at two weeks and sustained till six weeks.

Comparison of effectiveness measures between intervention and standard groups were : complete cessation of epileptic spasms (48.8% vs 58.3%; group difference -9.6%; 95% confidence interval [CI] -30% to 12.3%; p = 0.4), median EEG scores (Q1-Q3) by Jeavons Score at six weeks [3 (1-5) vs 3 (1-5); p = 0.6], median motor scores (Q1-Q3) by DASII (Development Assessment Scales for Indian Infants) at 12 weeks [35 (29-49) vs 42 (34.3-63.8), p = 0.04], and median mental scores (Q1-Q3) by DASII at 12 weeks [35 (29.5-46) vs 41.5 (31.3-60), p = 0.02]. Adverse events were comparable in both arms.

There was no evidence to suggest the superiority of high-dose pyridoxine in combination with ACTH versus ACTH alone for the treatment of West syndrome, considering the limitations of the study design.

Determination of selected water-soluble vitamins (thiamine, riboflavin, nicotinamide and pyridoxine) from a food matrix using hydrophilic interaction liquid chromatography coupled with mass spectroscopy

Kate Porter, John K LodgePMID: 33773258 DOI: 10.1016/j.jchromb.2021.122541

Abstract

Water-soluble vitamins are essential dietary components with a multitude of important functions that require quantification from food sources to characterise the nutritional status of food. In this study, we have developed a hydrophilic interaction chromatography (HILIC) based method coupled to single-quadrupole mass spectrometry (MS) for the analysis of selected water-soluble vitamins. Due to their involvement in energy release from macronutrients, the quantification of thiamine (B), riboflavin (B

), nicotinamide (B

) and pyridoxine (B

) offers significant value in food analysis. A commercially available vegetable soup was selected as the food matrix for this study and utilised to develop an efficient extraction procedure for the vitamins of interest. Vitamins were extracted using meta-phosphoric acid coupled with a reducing agent, DL-dithiothreitol (DTT) to produce the parent compound. The extracted vitamins were then analysed using an LC-MS system with electrospray - atmospheric pressure ionization (ES-API) source, operated in positive single ion monitoring (SIM) mode. The MS provided good linearity within the investigated range from 5 to 400 ng/mL with coefficient of determination (r

) ranging from 0.98 to 0.99. Retention times (0.65-9.04 min) were reproducible and no coelution between vitamins was observed. Limit of detection (LOD) varied from 2.4 to 9.0 ng/mL and limit of quantification (LOQ) was from 8 to 30 ng/mL, comparable to previously published studies. The extraction method provided good intra-day (%CV 1.56-6.56) and inter-day precision (%CV 8.07-10.97). Standard injections were used as part of quality control measures and provided excellent reproducibility (%CV 0.9-3.4). The overall runtime of this method was 19 min, including column reconditioning. Using this method, the quantity of thiamine (67 ± 7 ng/g), riboflavin (423 ± 39 ng/g), nicotinamide (856 ± 77 ng/g) and pyridoxine (133 ± 11 ng/g) was determined from a complex food matrix. In conclusion, we have developed a rapid and reliable, HILIC-single quad MS method utilising SIM for the low-level quantification of four B vitamins in a vegetable soup matrix in under 20 min. This method has shown excellent linearity, intra- and inter-day reproducibility and is directly applicable to other plant-based food matrices.

Isolated Pyridoxine Deficiency Presenting as Muscle Spasms in a Patient With Type 2 Diabetes: A Case Report and Literature Review

Joseph Zhou, Utibe EffiongPMID: 33958192 DOI: 10.1016/j.amjms.2020.10.027

Abstract

Pyridoxine is an important co-factor for many biochemical reactions in cellular metabolism related to the synthesis and catabolism of amino acids, fatty acids, neurotransmitters. Deficiency of pyridoxine results in impaired transcellular signaling between neurons and presents with muscular convulsions, hyperirritability, and peripheral neuropathy. Deficiency of pyridoxine is usually found in association with other vitamin B deficiencies such as folate (vitamin B9) and cobalamin (vitamin B12). Isolated pyridoxine deficiency is extremely rare. We present the case of a 59-year old female with type 2 diabetes who complained of painful muscle spasms. Her muscle spasms involved in both feet, which have spread proximally to her legs. She also experienced intermittent muscle spasms in her left arm, which is not alleviated by baclofen, cyclobenzaprine. Her plasma pyridoxal 5-phosphate confirmed pyridoxine deficiency. Vitamins B1, B3, B12, and folate were within normal limits. The patient received standard-dose intramuscular pyridoxine injections for three weeks followed by oral supplements for 3 months and her symptoms resolved. This case illustrates the rare instance of isolated pyridoxine deficiency in type 2 diabetes patient manifesting as myoclonic muscle spasms involving the legs and arms in the absence of objective polyneuropathy. Pyridoxine level should, therefore, be assessed in patients with type 2 diabetes, including newly diagnosed patients.Child Neurology: Late-Onset Vitamin B

A Chris Espinoza, Melissa A Wright, Meghan S Candee, Cristina Trandafir, Gary R NelsonPMID: 33766999 DOI: 10.1212/WNL.0000000000011891

Abstract

The effect of feeding adequate or deficient vitamin B

J Lu, J T Weil, P Maharjan, M K Manangi, S Cerrate, C N CoonPMID: 33610900 DOI: 10.1016/j.psj.2020.12.075

Abstract

Three isotopic tracers ([2,3,3-H

]-L-serine, [

H

]-L-betaine, and [1-

C]-L-methionine) were administered by amnion injection into 18-day-old chick embryos to investigate the kinetics of methionine metabolism. The embryos utilized were from eggs collected from 34-week-old Cobb 500 broiler breeders that were fed either a control diet containing folic acid (1.25 mg/kg diet) and pyridoxine HCl (5 mg/kg diet) or diets devoid of supplemental pyridoxine or folic acid. Intermediate metabolites of methionine metabolism and polyamines were analyzed in 18-day-old chick embryos. There were no differences in hepatic [

H

] methionine or [

H

] cysteine enrichments or in physiological concentrations of sulfur amino acids for chick embryos from breeders fed the control diet and embryos from breeders fed diets containing no pyridoxine or folic acid. Supplementation of B

or folic acid did not affect the production of methionine and cysteine in chick embryos. However, breeders fed the control diet with both folic acid and pyridoxine supplementation produced embryos with a two-fold reduction of hepatic homocysteine and increased spermine compared with embryos from breeders fed diets containing no supplemental pyridoxine or folic acid (P < 0.05). Hepatic S-adenosylmethionine for embryos from breeders fed no supplemental B

was half the concentration compared with embryos from breeders fed the control diet. Embryos from breeders fed the control diet were utilized to determine the proportion of homocysteine going through remethylation and transsulfuration and also to determine the pathway of remethylation. Sixty-five percent of the methyl groups used for homocysteine remethylation from control embryos was via the MFMT pathway. Alternatively, 61% of homocysteine from control embryos was remethylated via the MFMT and the BHMT reactions and 39% of homocysteine was catabolized to cysteine via the transsulfuration pathway. These data show that in embryos, intermediate metabolites of methionine and polyamines increase in concentration when pyridoxine levels are provided in deficient concentrations to the breeder hen. In addition, this research demonstrates that folic acid deficient embryos conserve methionine, rather than catabolize it to cysteine.

Underground metabolism facilitates the evolution of novel pathways for vitamin B6 biosynthesis

Björn Richts, Fabian M CommichauPMID: 33665688 DOI: 10.1007/s00253-021-11199-w

Abstract

The term vitamin B6 is a designation for the vitamers pyridoxal, pyridoxamine, pyridoxine and the respective phosphate esters pyridoxal-5'-phosphate (PLP), pyridoxamine-5'-phosphate and pyridoxine-5'-phosphate. Animals and humans are unable to synthesise vitamin B6. These organisms have to take up vitamin B6 with their diet. Therefore, vitamin B6 is of commercial interest as a food additive and for applications in the pharmaceutical industry. As yet, two naturally occurring routes for de novo synthesis of PLP are known. Both routes have been genetically engineered to obtain bacteria overproducing vitamin B6. Still, major genetic engineering efforts using the existing pathways are required for developing fermentation processes that could outcompete the chemical synthesis of vitamin B6. Recent suppressor screens using mutants of the Gram-negative and Gram-positive model bacteria Escherichia coli and Bacillus subtilis, respectively, carrying mutations in the native pathways or heterologous genes uncovered novel routes for PLP biosynthesis. These pathways consist of promiscuous enzymes and enzymes that are already involved in vitamin B6 biosynthesis. Thus, E. coli and B. subtilis contain multiple promiscuous enzymes causing a so-called underground metabolism allowing the bacteria to bypass disrupted vitamin B6 biosynthetic pathways. The suppressor screens also show the genomic plasticity of the bacteria to suppress a genetic lesion. We discuss the potential of the serendipitous pathways to serve as a starting point for the development of bacteria overproducing vitamin B6. KEY POINTS: • Known vitamin B6 routes have been genetically engineered. • Underground metabolism facilitates the emergence of novel vitamin B6 biosynthetic pathways. • These pathways may be suitable to engineer bacteria overproducing vitamin B6.Determination of thiamine and pyridoxine in food supplements and beverages by the simple capillary zone electrophoresis in combination with UV detection

Michaela Matušková, Ivana Čižmárová, Peter Mikuš, Juraj PiešťanskýPMID: 33736450 DOI:

Abstract

The paper is focused on development of a simple analytical method based on capillary zone electro-phoresis in combination with UV-detection for simul-taneous detemination of thiamine and pyridoxine in pharmaceutical and food samples. The separation of thiamine and pyridoxine was performed in a background electrolyte composed of 25 mmol l-1 GABA + 50 mmol l-1 HAc+ 0.05% m-HEC. The UV detector was set at the constant wavelength of 260 nm. Limit of detection was 0.059 µg ml-1 for thiamine and 0.23 µg ml-1 for pyridoxine. These levels suggest that relatively low quantities of thiamine and pyridoxine can be detected. The presented CZE-UV method enabled effective determination of the two vitamins in 5 food supplements and 11 energy drinks and vitamin waters.Recurrent dislocation of binocular crystal lenses in a patient with cystathionine beta-synthase deficiency

Ning Hua, Yuxian Ning, Hui Zheng, Ledong Zhao, Xuehan Qian, Charles Wormington, Jingyun WangPMID: 33985475 DOI: 10.1186/s12886-021-01974-8

Abstract

Ectopia lentis is the common ocular manifestation of homocystinuria resulting from cystathionine beta-synthase (CBS) deficiency which has a high risk of thromboembolic complications.The present study reports the case of a teenager with recurrent lens dislocation and glaucoma. He was diagnosed with CBS deficiency according to a high level of serum homocysteine and compound heterozygous mutations at two different positions on the CBS gene. Antiglaucoma eyedrops and a mydriatic successfully controlled the intraocular pressure, while oral pyridoxine and betaine uptake lowered the serum homocysteine level effectively.

Children with CBS deficiency may suffer from ectopia lentis, glaucoma and/or amblyopia. We firstly discovered a new mutation of CBS c. 697 T > G which had not been reported before. The patient was pyridoxine responsive and well controlled by medicine.